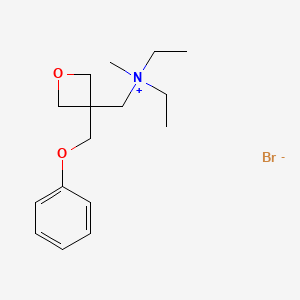
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for the substitution of bromide with nitrate.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the phenoxymethyl group.
Substitution: Quaternary ammonium compounds with different anions.
Scientific Research Applications
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Properties
CAS No. |
1613-08-7 |
|---|---|
Molecular Formula |
C16H26BrNO2 |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SBAZZNJVVGDECD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


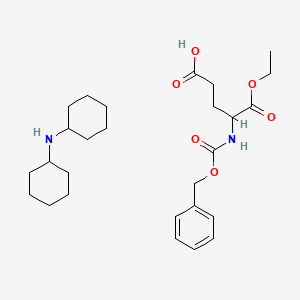
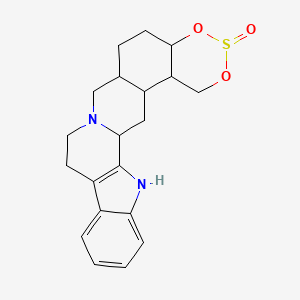
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
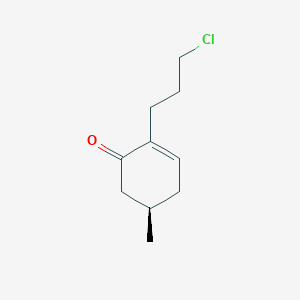
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
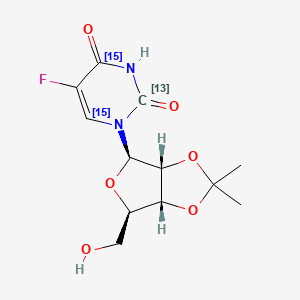
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

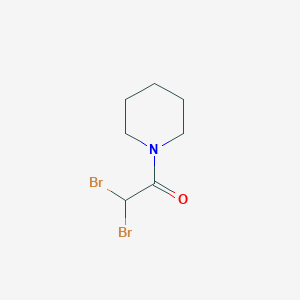
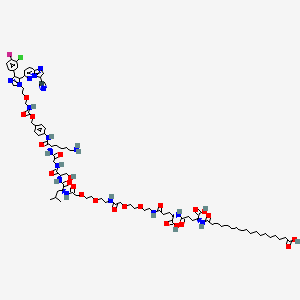

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)

